3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole
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Overview
Description
3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromothiophene and a methyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Result of Action
Similar compounds have been used in the synthesis of polymers exhibiting properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly catalysts to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in various biochemical assays to study enzyme activities and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the bromothiophene moiety and exhibit similar electronic properties.
(E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-ones: These compounds also contain the bromothiophene group and are used in similar applications.
Uniqueness
3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOTLIWHZZSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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